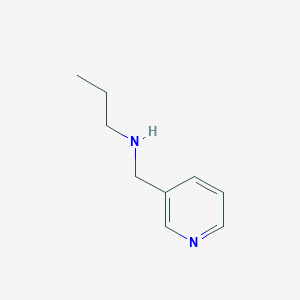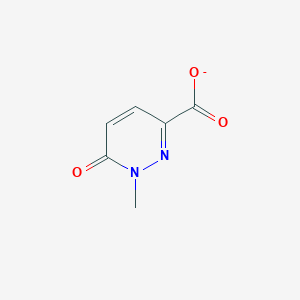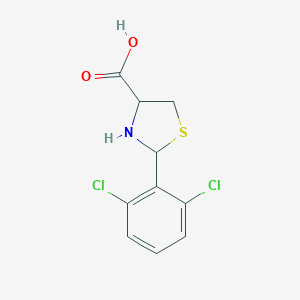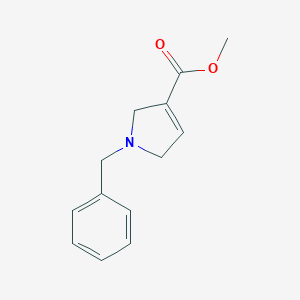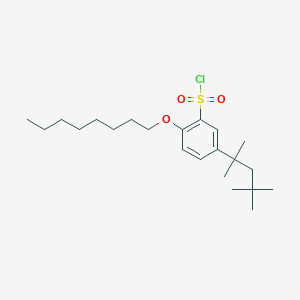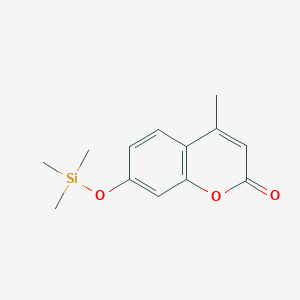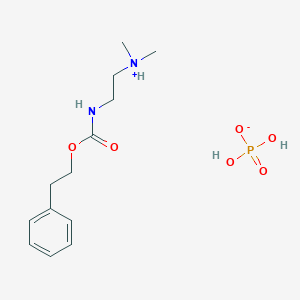
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDP-choline or citicoline, and it is a naturally occurring compound found in the brain. In recent years, researchers have been investigating the properties of CDP-choline and its potential benefits in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of CDP-choline is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various cognitive processes, including memory, attention, and learning.
Biochemische Und Physiologische Effekte
CDP-choline has been shown to have several biochemical and physiological effects on the body. It has been found to increase the synthesis of phosphatidylcholine, a key component of cell membranes, in the brain. This may help to improve the overall health and function of brain cells. Additionally, CDP-choline has been found to increase blood flow to the brain, which may help to improve cognitive function and reduce the risk of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDP-choline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, it has been extensively studied, and its effects on the brain are well understood. However, there are some limitations to using CDP-choline in lab experiments. For example, it may have variable effects depending on the dose and duration of treatment, and its effects may be influenced by other factors, such as age and sex.
Zukünftige Richtungen
There are several potential future directions for research on CDP-choline. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the use of CDP-choline in combination with other drugs or therapies to enhance its effects. Finally, there may be further research into the underlying mechanisms of CDP-choline's effects on the brain, which could lead to the development of new treatments for neurological diseases.
Conclusion:
In conclusion, CDP-choline is a promising compound with potential applications in various neurological disorders. Its effects on cognitive function, memory, and attention have been extensively studied, and it has been found to have neuroprotective properties. While there are some limitations to using CDP-choline in lab experiments, it remains a valuable research tool with several potential future directions for investigation.
Synthesemethoden
The synthesis of CDP-choline involves the esterification of choline with cytidine-5'-monophosphate (CMP). This reaction is catalyzed by the enzyme choline-phosphate cytidylyltransferase. The resulting compound, CDP-choline, is a water-soluble compound that is readily absorbed by the body.
Wissenschaftliche Forschungsanwendungen
CDP-choline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease, stroke, and traumatic brain injury. Additionally, CDP-choline has been found to have neuroprotective properties, which may make it useful in preventing or slowing the progression of certain neurological diseases.
Eigenschaften
CAS-Nummer |
101491-73-0 |
|---|---|
Produktname |
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate |
Molekularformel |
C13H23N2O6P |
Molekulargewicht |
334.31 g/mol |
IUPAC-Name |
dihydrogen phosphate;dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium |
InChI |
InChI=1S/C13H20N2O2.H3O4P/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;1-5(2,3)4/h3-7H,8-11H2,1-2H3,(H,14,16);(H3,1,2,3,4) |
InChI-Schlüssel |
QNLAZKPUSVDEIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Kanonische SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Andere CAS-Nummern |
101491-73-0 |
Synonyme |
dihydroxy-oxido-oxo-phosphorane, dimethyl-[2-(phenethyloxycarbonylamin o)ethyl]azanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




